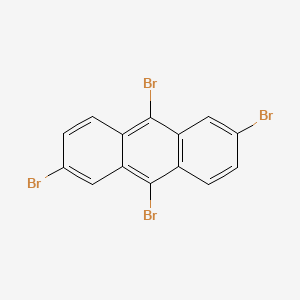
2,6,9,10-Tetrabromoanthracene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,6,9,10-Tetrabromoanthracene is a polycyclic aromatic hydrocarbon derivative, characterized by the presence of four bromine atoms at the 2, 6, 9, and 10 positions of the anthracene core. Anthracene derivatives are known for their applications in materials science, particularly in the fields of fluorescence probing, photochromic systems, and electroluminescence .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6,9,10-Tetrabromoanthracene typically involves a multi-step process. One common method starts with the iodination of benzene, followed by a fourfold Sonogashira-Hagihara coupling reaction with trimethylsilylacetylene. The trimethylsilyl groups are then substituted by bromine atoms . Another approach involves a double Bergman cyclization reaction, which is known for its efficiency in introducing bromine atoms at specific positions on the anthracene core .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthetic routes mentioned above can be scaled up for industrial applications, provided that the reaction conditions are optimized for larger-scale production.
Chemical Reactions Analysis
Types of Reactions
2,6,9,10-Tetrabromoanthracene undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups using reagents such as phenylacetylene.
Oxidation and Reduction Reactions: These reactions can modify the electronic properties of the compound, making it useful for various applications in materials science.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include phenylacetylene for substitution reactions and various oxidizing and reducing agents for redox reactions. The conditions for these reactions typically involve the use of catalysts such as tetrakis(triphenylphosphine)palladium(0) and solvents like benzene .
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reagents and conditions used. For example, substitution reactions with phenylacetylene can yield 2,6,9,10-tetrakis((2-methoxyphenyl)ethynyl)anthracene, which has shown cytotoxic activity against breast cancer cell lines .
Scientific Research Applications
2,6,9,10-Tetrabromoanthracene has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 2,6,9,10-Tetrabromoanthracene involves its interaction with molecular targets and pathways within cells. The bromine atoms on the anthracene core can participate in various chemical reactions, altering the electronic properties of the compound and enabling it to interact with specific molecular targets. For example, the cytotoxic activity of certain derivatives against cancer cell lines is likely due to their ability to interfere with cellular processes .
Comparison with Similar Compounds
2,6,9,10-Tetrabromoanthracene can be compared with other brominated anthracene derivatives, such as:
2,3,6,7-Tetrabromoanthracene: Similar in structure but with bromine atoms at different positions, leading to different reactivity and applications.
2,3,6,7,9,10-Hexabromoanthracene:
The uniqueness of this compound lies in its specific bromination pattern, which imparts distinct electronic and chemical properties, making it suitable for specialized applications in materials science and medicinal chemistry.
Properties
Molecular Formula |
C14H6Br4 |
|---|---|
Molecular Weight |
493.8 g/mol |
IUPAC Name |
2,6,9,10-tetrabromoanthracene |
InChI |
InChI=1S/C14H6Br4/c15-7-1-3-9-11(5-7)14(18)10-4-2-8(16)6-12(10)13(9)17/h1-6H |
InChI Key |
DMLCYOYUGDTTRD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1Br)C(=C3C=CC(=CC3=C2Br)Br)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



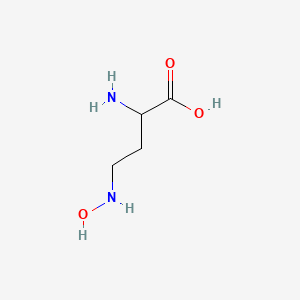
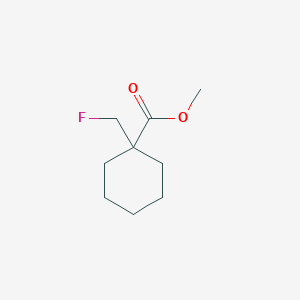
![N-(2-Azabicyclo[2.2.1]hept-6-yl)imidazo[1,5-c]pyrimidine-7-carboxamide](/img/structure/B13109519.png)
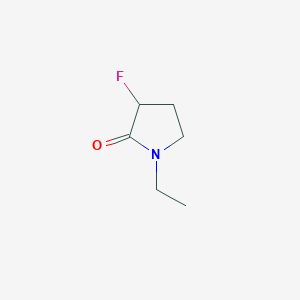

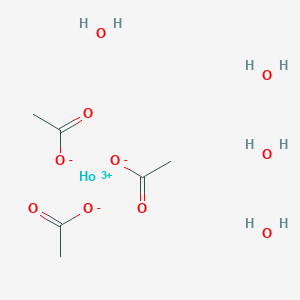

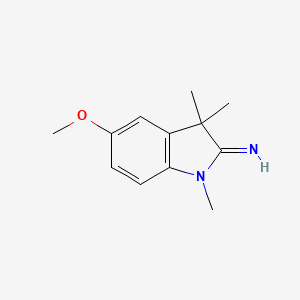

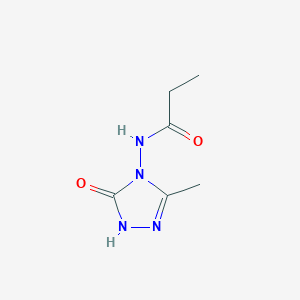
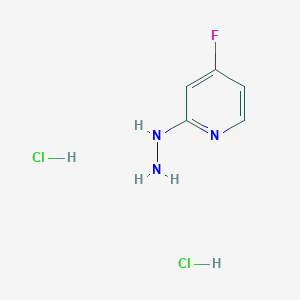
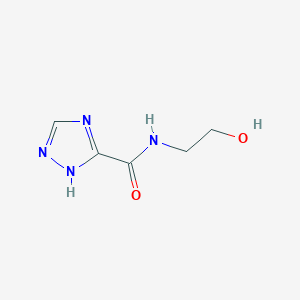
![7-Benzyl-4-(pyridin-3-ylmethyl)-1,2,6,7,8,9-hexahydroimidazo[1,2-a]pyrido[3,4-e]pyrimidin-5(4H)-one](/img/structure/B13109591.png)
